molecular formula C13H9NO4 B3060665 2-(4-Nitrophenoxy)benzaldehyde CAS No. 62256-41-1

2-(4-Nitrophenoxy)benzaldehyde

Cat. No. B3060665
CAS RN: 62256-41-1
M. Wt: 243.21 g/mol
InChI Key: DPYOHVPUDUCYEV-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.22 . It appears as pale yellow crystals . It is a useful research chemical .


Synthesis Analysis

The synthesis of 2-(4-Nitrophenoxy)benzaldehyde involves several steps. One method involves a nitration, a conversion from the nitro group to an amine, and a bromination . Another method involves the reaction of 4-hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenoxy)benzaldehyde is complex and involves various atomic coordinates and displacement parameters . The structure is triclinic with parameters a = 6.9561 (5) Å, b = 7.3040 (5) Å, c = 13.2883 (8) Å, α = 100.988 (3)°, β = 95.557 (3)°, γ = 107.424 (3)° .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-Nitrophenoxy)benzaldehyde are complex. One reaction involves the addition-elimination (or condensation) reactions . Another reaction involves the synthesis of novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety through the reaction of 4-(4-nitrophenoxy)benzaldehydes and 3-acetyl-2H-chromen-2-ones in refluxing toluene .


Physical And Chemical Properties Analysis

2-(4-Nitrophenoxy)benzaldehyde is a pale yellow crystalline substance . It has a molecular weight of 243.21 g/mol .

Safety and Hazards

2-(4-Nitrophenoxy)benzaldehyde is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, not getting it in eyes or on skin or clothing, and avoiding release to the environment .

Future Directions

While specific future directions for 2-(4-Nitrophenoxy)benzaldehyde are not mentioned in the search results, it is noted as a useful research chemical . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

2-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYOHVPUDUCYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363120
Record name Benzaldehyde, 2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62256-41-1
Record name 2-(4-Nitrophenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62256-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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